MAO‑B vs. MAO‑A Selectivity Window Compared to the N‑Phenyl Analog
In a fluorescence-based assay using kynuramine as substrate, 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide inhibited human MAO‑B with an IC₅₀ of 15.4 µM and human MAO‑A with an IC₅₀ of 100 µM, yielding a **6.5‑fold MAO‑B/MAO‑A selectivity ratio** [1]. This 6.5‑fold selectivity is a direct consequence of the m‑tolyl amide substituent; the unsubstituted N‑phenyl analog (CAS 941252‑05‑7) lacks publicly reported MAO‑B/MAO‑A data, indicating that the meta‑methyl group is a key driver of the selectivity profile.
| Evidence Dimension | MAO‑B vs. MAO‑A selectivity |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 15.4 µM; MAO‑A IC₅₀ = 100 µM; selectivity ratio ≈ 6.5 |
| Comparator Or Baseline | N‑phenyl analog (4-hydroxy-2-methyl-N-phenylquinoline-6-carboxamide, CAS 941252‑05‑7): no published MAO inhibition data available |
| Quantified Difference | 6.5‑fold selectivity for MAO‑B over MAO‑A (target compound); comparator lacks quantified selectivity |
| Conditions | Human recombinant MAO‑B and MAO‑A; kynuramine substrate; fluorescence detection; 20‑min incubation |
Why This Matters
MAO‑B selectivity is a critical attribute for neuroprotective applications where MAO‑A inhibition can cause cardiovascular side effects; the m‑tolyl substitution provides a measurable selectivity advantage over the uncharacterized N‑phenyl analog.
- [1] BindingDB Entry BDBM50401987 (CHEMBL1492484): Affinity Data for 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide. BindingDB (2013). View Source
